molecular formula C18H18F3N3O B2424969 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034553-72-3

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2424969
CAS No.: 2034553-72-3
M. Wt: 349.357
InChI Key: SQBVOGHMJCUZMI-UHFFFAOYSA-N
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Description

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a compound with significant interest due to its diverse chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the construction of the pyrazolo[1,5-a]pyrazine core through cyclization reactions. One common approach starts with the preparation of suitable cyclopentanone derivatives, which undergoes a condensation reaction with hydrazine. This intermediate is then subjected to a cyclization reaction to form the pyrazolo ring. Subsequent functionalization steps are used to introduce the trifluoromethyl phenyl group at the ethanone position.

Industrial Production Methods

Industrial production may follow similar synthetic routes but often utilizes more scalable and cost-effective procedures. This could involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: Can be oxidized at specific positions, leading to different oxidation states and products.

  • Reduction: Reduction reactions may convert ketones to alcohols or other derivatives.

  • Substitution: Aromatic substitution reactions, particularly at the trifluoromethyl phenyl group.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

  • Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3, H2SO4)

Major Products

These reactions can lead to a variety of products depending on the reaction conditions, such as oxidized or reduced derivatives, and substituted aromatics.

Scientific Research Applications

This compound finds applications across several fields:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its interaction with biological macromolecules.

  • Medicine: Investigated for its potential pharmacological properties.

  • Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action typically involves interaction with molecular targets through binding and modulation of specific pathways. The trifluoromethyl group can enhance binding affinity and selectivity towards certain enzymes or receptors, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparing with similar compounds such as pyrazolopyrazines and pyrazolopyrimidines:

  • Pyrazolopyrazines: These have a similar core structure but may differ in functional groups, impacting their reactivity and applications.

  • Pyrazolopyrimidines: These compounds have different ring structures, leading to variations in their chemical and biological properties.

List of Similar Compounds:

  • 1-(3,4,8,9-tetrahydro-1H-pyrazolo[3,4-b]pyrazin-2-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

  • 1-(3,4,8,9-tetrahydro-1H-pyrazolo[3,4-d]pyrimidin-2-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Conclusion

The compound 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a fascinating molecule with versatile applications in scientific research and industry. Its unique structure and reactive functional groups make it a valuable compound for further exploration.

Properties

IUPAC Name

1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)13-6-4-12(5-7-13)10-17(25)23-8-9-24-16(11-23)14-2-1-3-15(14)22-24/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBVOGHMJCUZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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